

Technical Application Note: Scalable Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-3-methoxy-6-nitropyridine

CAS No.: 886371-75-1

Cat. No.: B1395836

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Abstract & Core Directive

This application note details a robust, laboratory-scale protocol for the synthesis of **2-Chloro-3-methoxy-6-nitropyridine**, a critical building block in the development of kinase inhibitors and other heterocyclic pharmaceuticals. Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the pyridine ring's electron-deficient nature. The protocol utilizes a sequential nitration-methylation strategy starting from commercially available 2-chloro-3-hydroxypyridine, ensuring high regioselectivity for the 6-nitro isomer while minimizing the formation of unstable N-oxide byproducts often seen in direct pyridine nitrations.

Retrosynthetic Analysis & Strategy

The target molecule, **2-Chloro-3-methoxy-6-nitropyridine** (1), features a trisubstituted pyridine ring. The primary synthetic challenge is introducing the nitro group at the C6 position with high regiocontrol relative to the existing chloro (C2) and methoxy (C3) substituents.

Strategic Disconnection

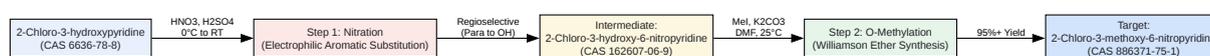
- Target: **2-Chloro-3-methoxy-6-nitropyridine** (1)[1][2]
- Precursor: 2-Chloro-3-hydroxy-6-nitropyridine (2)

- Starting Material: 2-Chloro-3-hydroxypyridine (3)

Rationale: Direct nitration of 2-chloro-3-methoxypyridine is feasible but often suffers from poor regioselectivity (yielding mixtures of 4-nitro and 6-nitro isomers) and competitive demethylation. By utilizing the free phenol (3), the hydroxyl group acts as a powerful ortho/para director. Since the C2 position is blocked by chlorine and the C4 position is sterically hindered, the C6 position (para to the hydroxyl) becomes the most nucleophilic site, strongly favoring the formation of intermediate 2. Subsequent

-methylation proceeds under mild conditions to yield the target 1.

Reaction Workflow Visualization



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Figure 1: Synthetic pathway highlighting the regioselective nitration followed by O-alkylation.

Detailed Experimental Protocol

Safety Pre-Requisites

- Nitration:** The reaction of nitric acid with organic substrates is highly exothermic. Temperature control is critical to prevent thermal runaway.
- Methyl Iodide:** A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood.
- Acid Waste:** Quench nitration mixtures onto ice; do not add water directly to the concentrated acid.

Step 1: Synthesis of 2-Chloro-3-hydroxy-6-nitropyridine

Mechanism: Electrophilic Aromatic Substitution (Nitration). The hydroxyl group directs the nitronium ion (

) to the 6-position (para).

Reagents:

Reagent	MW (g/mol)	Equiv.	Amount	Density
2-Chloro-3-hydroxypyridine	129.54	1.0	10.0 g	Solid
Sulfuric Acid (conc.)	98.08	Solvent	50 mL	1.84 g/mL

| Nitric Acid (fuming, >90%) | 63.01 | 1.2 | 4.0 mL | 1.51 g/mL |

Procedure:

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Place the flask in an ice/salt bath to maintain an internal temperature of 0 °C.
- Dissolution: Charge concentrated (50 mL) into the flask. Slowly add 2-Chloro-3-hydroxypyridine (10.0 g) in portions, ensuring the temperature remains <10 °C. Stir until fully dissolved.
- Nitration: Charge the addition funnel with fuming (4.0 mL). Add dropwise to the reaction mixture over 30 minutes, strictly maintaining internal temperature between 0–5 °C.
- Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
- Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.
- Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (mL) until the filtrate pH is neutral.

- Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
 - Expected Yield: 65–75% (8.8–10.2 g)
 - Appearance: Yellow crystalline solid.

Step 2: Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

Mechanism: Williamson Ether Synthesis (

). The phenoxide anion attacks the methyl iodide electrophile.

Reagents:

Reagent	MW (g/mol)	Equiv.	Amount
Intermediate (Step 1)	174.54	1.0	8.7 g (50 mmol)
Methyl Iodide (MeI)	141.94	1.5	4.7 mL

| Potassium Carbonate (

) | 138.21 | 2.0 | 13.8 g | | DMF (Anhydrous) | Solvent | - | 45 mL |

Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.
- Solubilization: Dissolve the intermediate (2-Chloro-3-hydroxy-6-nitropyridine, 8.7 g) in anhydrous DMF (45 mL).
- Deprotonation: Add solid (13.8 g) in one portion. The mixture may turn a deeper yellow/orange due to phenoxide formation. Stir for 15 minutes at room temperature.
- Alkylation: Add Methyl Iodide (4.7 mL) dropwise via syringe.

- Reaction: Stir the heterogeneous mixture at room temperature for 4 hours. Conversion is usually quantitative.
- Workup: Pour the reaction mixture into water (200 mL). Extract with Ethyl Acetate (mL).
- Washing: Wash combined organics with water (mL) and brine (mL) to remove DMF.
- Drying & Concentration: Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Usually not required. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (10-30% EtOAc in Hexanes).
 - Expected Yield: 90–95%
 - Appearance: Pale yellow solid.[3]

Analytical Controls & Troubleshooting

Analytical Data (Expected)

- NMR (400 MHz,):
8.10 (d, Hz, 1H, H-5), 7.45 (d, Hz, 1H, H-4), 4.05 (s, 3H,).
 - Note: The coupling constant of ~8.5 Hz is characteristic of ortho coupling between H4 and H5.

- LC-MS:

(consistent with Cl isotope pattern).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Temperature too high (>20°C) during addition.	Maintain strict 0-5°C control. High temps promote dinitration or oxidation.
Isomer Mixture	Formation of 4-nitro isomer.	Ensure starting material is pure. The 6-nitro isomer is thermodynamically favored; extended reaction time helps.
Incomplete Methylation	Wet DMF or old MeI.	Use anhydrous DMF. Add 0.1 eq extra MeI if reaction stalls.
Product Color	Dark/Brown crude.	Oxidation byproducts. ^[4] Filtration through a short silica plug removes colored impurities.

References

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- Synthesis of 2-Chloro-3-hydroxy-6-nitropyridine (Intermediate)
 - ChemicalBook Entry for CAS 162607-06-9. [Link](#)
- Target Molecule Identification
 - PubChem Entry for **2-Chloro-3-methoxy-6-nitropyridine** (CAS 886371-75-1). [Link](#)
- Analogous Methodologies

- Jang, M. et al. "Metal-free reduction of aromatic nitro compounds." [5] Guidechem Protocol Reference. (Cited for general nitro-pyridine handling). [3][6][7] [Link](#)

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